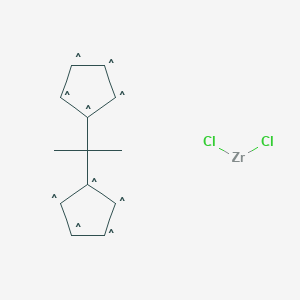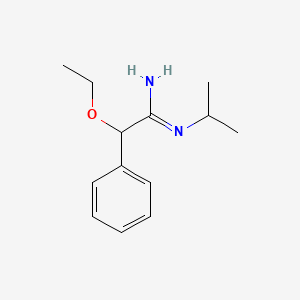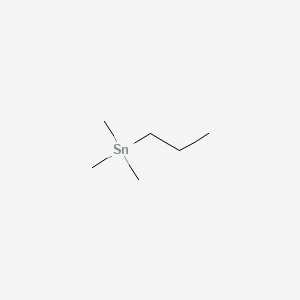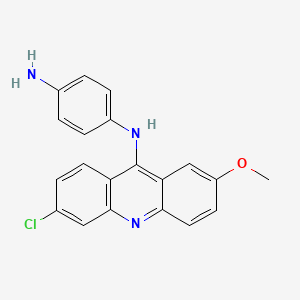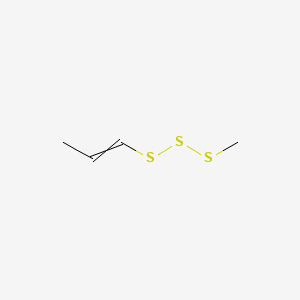
1-Methyl-3-(prop-1-EN-1-YL)trisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(prop-1-EN-1-YL)trisulfane is an organosulfur compound with the molecular formula C4H8S3. It is characterized by the presence of three sulfur atoms connected in a chain, with a methyl group and a prop-1-en-1-yl group attached to the terminal sulfur atoms. This compound is known for its distinctive sulfurous odor and is found naturally in certain Allium species such as onions and garlic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(prop-1-EN-1-YL)trisulfane can be synthesized through the reaction of methyl thiol with prop-1-en-1-yl thiol in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, with the thiols being mixed in a suitable solvent such as dichloromethane, followed by the addition of an oxidizing agent like hydrogen peroxide or iodine. The reaction mixture is then stirred at room temperature until the formation of the trisulfane is complete .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(prop-1-EN-1-YL)trisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trisulfane can yield thiols and disulfides, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low temperature.
Substitution: Amines, alcohols, dichloromethane as solvent, room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Sulfur-substituted amines, sulfur-substituted alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(prop-1-EN-1-YL)trisulfane has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties, particularly in the context of natural products derived from Allium species.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(prop-1-EN-1-YL)trisulfane involves its interaction with biological molecules through the formation of disulfide bonds. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the generation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(prop-1-EN-1-YL)trisulfane can be compared with other similar organosulfur compounds such as:
Methyl 1-propenyl disulfide: Contains two sulfur atoms and exhibits similar chemical reactivity but with different biological activities.
Allyl trisulfide: Found in garlic, known for its potent antimicrobial and anticancer properties.
Propyl trisulfide: Found in onions, contributes to the characteristic flavor and has similar chemical reactivity.
Uniqueness: this compound is unique due to its specific combination of a methyl group and a prop-1-en-1-yl group attached to the trisulfane chain, which imparts distinct chemical and biological properties compared to other organosulfur compounds .
Eigenschaften
CAS-Nummer |
33368-80-8 |
|---|---|
Molekularformel |
C4H8S3 |
Molekulargewicht |
152.3 g/mol |
IUPAC-Name |
1-(methyltrisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3-4H,1-2H3 |
InChI-Schlüssel |
WPRUFZZPIFLBDG-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C/SSSC |
Kanonische SMILES |
CC=CSSSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
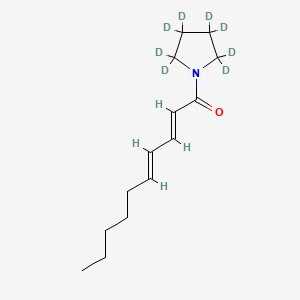
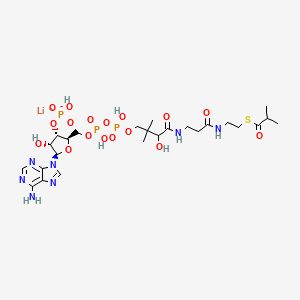
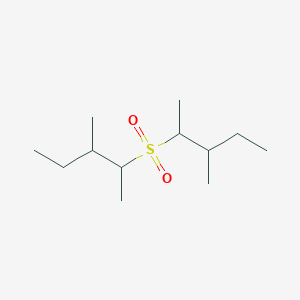
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
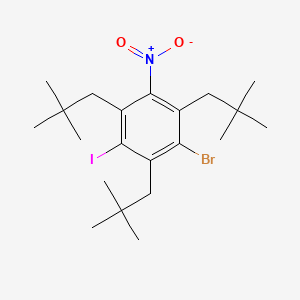
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)

![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
